1-Undecanamine, N-ethyl-N-methyl-
Overview
Description
1-Undecanamine, N-ethyl-N-methyl- is an organic compound with the molecular formula C14H31N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecanamine, N-ethyl-N-methyl- can be synthesized through several methods. One common approach involves the alkylation of 1-undecanamine with ethyl and methyl halides. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of 1-Undecanamine, N-ethyl-N-methyl- often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Undecanamine, N-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-Undecanamine, N-ethyl-N-methyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Undecanamine, N-ethyl-N-methyl- involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophilic species. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical behavior and reactivity.
Comparison with Similar Compounds
1-Undecanamine: A primary amine with a similar carbon chain length but different reactivity due to the absence of additional alkyl groups.
N,N-Dimethylundecanamine: A tertiary amine with two methyl groups attached to the nitrogen atom, differing in its alkyl substituents.
N-Ethylundecanamine: A secondary amine with an ethyl group attached to the nitrogen atom, showing different chemical properties.
Uniqueness: 1-Undecanamine, N-ethyl-N-methyl- is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-ethyl-N-methylundecan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-4-6-7-8-9-10-11-12-13-14-15(3)5-2/h4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZLVXVDAOJZEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629252 | |
Record name | N-Ethyl-N-methylundecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59570-02-4 | |
Record name | N-Ethyl-N-methylundecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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